molecular formula C7H12O4 B1581162 Dimethyl ethylmalonate CAS No. 26717-67-9

Dimethyl ethylmalonate

Cat. No. B1581162
CAS RN: 26717-67-9
M. Wt: 160.17 g/mol
InChI Key: XGRMVENQJLQMLT-UHFFFAOYSA-N
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Description

Dimethyl ethylmalonate is a derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .


Synthesis Analysis

Dimethyl ethylmalonate can be synthesized from dimethoxymethane and carbon monoxide . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular formula of Dimethyl ethylmalonate is C2H5CH(COOCH3)2 . Its molecular weight is 160.17 .


Chemical Reactions Analysis

Dimethyl ethylmalonate is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . The Malonic Ester Synthesis is comprised of five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .


Physical And Chemical Properties Analysis

Dimethyl ethylmalonate has a refractive index of n20/D 1.418. It has a boiling point of 188-190 °C (lit.) and a density of 1.066 g/mL at 20 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

Dimethyl ethylmalonate has been explored in various chemical reactions and synthesis processes. For instance, active methylene compounds like diethylmalonate can be dimerized using dimethyl bromosulfonium bromide in the presence of a strong base, as studied by Furukawa et al. (1978) (Furukawa et al., 1978). Rathore et al. (2013) demonstrated the use of metal nanoparticles assisted by ethylenediamine for the transesterification of higher to lower esters, including the conversion of diethylmalonate to dimethylmalonate (Rathore et al., 2013).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, Ziegler et al. (1989) reported reactions with trimethylammonium acetic acid betaine, which included transformations involving dimethyl esters of malonic acid (Ziegler et al., 1989). The chemoenzymatic synthesis of (R)-(-)-citramalic acid involved the use of dimethyl (R)-(-)-citramalate, as researched by Yang et al. (1992) (Yang et al., 1992).

Diels-Alder Reactions

Domingo (2004) investigated the Diels-Alder reaction involving electron-deficient dimethyl 2,3-dimethylenesuccinate, providing insights into the reaction mechanisms of dimethyl 2-methylenemalonate (Domingo, 2004).

Fluoromalonate Synthesis

Research on the synthesis of fluoromalonates has also involved dimethyl ethylmalonate. Ishikawa et al. (1984) and (1981) developed methods for preparing dimethyl and diethyl fluoromalonates, which have applications in various chemical syntheses (Ishikawa et al., 1984), (Ishikawa & Takaoka, 1981).

Electrochemistry and Battery Research

In the field of electrochemistry and battery research, Lyu et al. (2019) explored trimethylsilyl based malonate esters, including derivatives of dimethyl ethylmalonate, as electrolyte additives for high voltage lithium-ion batteries (Lyu et al., 2019).

Miscellaneous Applications

Other miscellaneous applications include the electrochemical cyclization of dimethyl aminomalonates, studied by Okimoto et al. (2006), highlighting the utility of dimethyl ethylmalonate in producing cyclization products through carbon-carbon bond formation (Okimoto et al., 2006).

Safety And Hazards

Dimethyl ethylmalonate is a combustible liquid. It is advised to keep it away from heat/sparks/open flames/hot surfaces. No smoking is allowed when handling this chemical. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Malonates such as Dimethyl ethylmalonate are known to be very useful reagents in the field of Organic Synthesis . They react by cyclocondensation with dinucleophiles to afford 5-, 6- and 7- membered rings and thus give a variety of so-called “malonyl heterocycles” . Further attempts to use malonates such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates as new cyclocondensation agents are described .

properties

IUPAC Name

dimethyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRMVENQJLQMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181214
Record name Dimethyl ethylmalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl ethylmalonate

CAS RN

26717-67-9
Record name 1,3-Dimethyl 2-ethylpropanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl ethylmalonate
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Record name Dimethyl ethylmalonate
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Record name Dimethyl ethylmalonate
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Record name Dimethyl ethylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
AP Krapcho, JF Weimaster, JM Eldridge… - The Journal of …, 1978 - ACS Publications
… The decarbomethoxylation of dimethyl ethylmalonate also proceeds rapidly in water-Me2SO… 2.7 for diethyl phenylmalonate and 2.2 for dimethyl ethylmalonate (no added salts). However…
Number of citations: 383 pubs.acs.org
JG Bauman, RC Hawley… - The Journal of Organic …, 1984 - ACS Publications
… Michael addition-elimination of dimethyl ethylmalonate to methyl d-chlorocrotonate and its -bromo and /3-chloro derivatives was investigated, and the contrasting results are discussed. …
Number of citations: 13 pubs.acs.org
D Greszta-Franz, U Itter - Farby i Lakiery, 2012 - infona.pl
… of polyisocyanates blocked with different malonates (dimethyl; diethyl; diisopropyl; di-tert-butyl) and with a malonate substituted at the central carbon atom (dimethyl ethylmalonate) was …
Number of citations: 3 www.infona.pl
K Tanaka, HS Ramsdell, BH Baretz, MB Keefe… - Clinica Chimica …, 1976 - Elsevier
… Mass spectra of Compound 3 (top) and authentic dimethyl ethylmalonate (bottom). Details of experimental conditions and assignment of peaks are described in the text. …
Number of citations: 34 www.sciencedirect.com
L Pan, CW Zheng, GS Fang, HR Hong… - … A European Journal, 2019 - Wiley Online Library
… controlling the stereoselectivity of following reactions, could be obtained through the asymmetric Mannich-type reaction between N-Boc indole aldimine 1 and dimethyl ethylmalonate by …
S Kobatake, B Yamada - Macromolecules, 1995 - ACS Publications
… MMA in the presence of dimethyl ethylmalonate as a model com… with increasing concentration of dimethyl ethylmalonate, Rp and Mn … of the concentration of dimethyl ethylmalonate.Also, …
Number of citations: 39 pubs.acs.org
H Li, H Liu, H Guo - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… structure, the thiourea-phosphonium salt catalyst 13 was found to be the best catalyst for the asymmetric Mannich-type reaction of N-Boc indole aldimine 14 with dimethyl ethylmalonate …
Number of citations: 29 onlinelibrary.wiley.com
G Kalaus, I Greiner, M Kajtar-Peredy… - The Journal of …, 1993 - ACS Publications
… This requirement is satisfied by methyl 2-ethyl-5-oxopentanoate (9)*® which was prepared as follows: dimethyl ethylmalonate was allowed to react with acrolein in the presence of a …
Number of citations: 22 pubs.acs.org
J Rzayev, J Penelle - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
… Dimethyl ethylmalonate was obtained from Fluka; all other chemicals were purchased from Aldrich. 2,2′-Azoisobutyronitrile (AIBN) was recrystallized from methanol. Methyl ethacrylate …
Number of citations: 21 onlinelibrary.wiley.com
D Li, ZJ Li, SH Li, LJ Xu, X Gao - Tetrahedron Letters, 2020 - Elsevier
… The substrate scope of the reaction was further examined with diethyl n-propylmalonate (1b), diethyl ethylmalonate (1c), and dimethyl ethylmalonate (1d) under the optimized conditions …
Number of citations: 1 www.sciencedirect.com

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